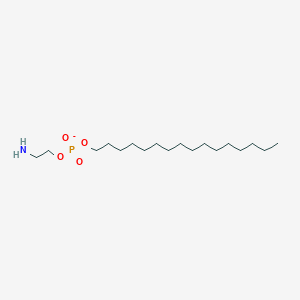

2-Aminoethyl hexadecyl phosphate

Description

Properties

CAS No. |

57303-02-3 |

|---|---|

Molecular Formula |

C18H39NO4P- |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

2-aminoethyl hexadecyl phosphate |

InChI |

InChI=1S/C18H40NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19/h2-19H2,1H3,(H,20,21)/p-1 |

InChI Key |

BQISFTKVULMCDX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Preparation of 2-Aminoethyl Hexadecyl Phosphate (B84403)

The construction of the target molecule, 2-aminoethyl hexadecyl phosphate, can be approached through several synthetic routes. These methods primarily revolve around the formation of the key phosphate ester linkage between the hexadecyl tail and the 2-aminoethanol headgroup.

The direct formation of the phosphate ester bond is a cornerstone of synthesizing this compound. One fundamental approach involves the reaction of 2-aminoethanol with orthophosphoric acid. A patented method describes mixing equimolar proportions of 2-aminoethanol and an aqueous solution of orthophosphoric acid, followed by the evaporation of water and subsequent heating under reduced pressure to drive the reaction to completion, yielding 2-aminoethyl phosphate. google.com The subsequent esterification with hexadecanol (B772) (the C16 alcohol) would complete the synthesis.

More refined and common laboratory methods for phosphorylation and esterification offer greater control and applicability. organic-chemistry.org The synthesis of mono-alkyl phosphates can be achieved by the esterification of phosphoric acid with the corresponding alcohol, such as hexadecanol, often in the presence of a dehydrating agent or catalyst. rsc.org For instance, new organic-soluble mono-alkyl phosphate esters have been synthesized by reacting aliphatic alcohols with phosphoric acid in the presence of acetic anhydride. rsc.org

Alternatively, a protected aminoacyl ethyl phosphate can be synthesized using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to link an N-protected amino acid with a phosphate source. scholaris.ca Following this logic, N-protected 2-aminoethanol could be coupled with a phosphorylating agent, followed by reaction with hexadecanol. P(V)-based reagents have also emerged as effective tools for the direct and chemoselective phosphorylation of alcohols under simple and scalable conditions. organic-chemistry.org Another strategy involves the transesterification of enol phosphates, such as dimethyl isopropenyl phosphate, which can phosphorylate alcohols with base catalysis, offering high selectivity for primary alcohols like hexadecanol. nih.gov

A summary of common phosphorylation approaches is presented below.

| Reagent/Method | Description | Key Features |

| Orthophosphoric Acid | Direct reaction with the alcohol, driven by removal of water. google.com | Simple, but can require harsh conditions (high temperature, vacuum). |

| Phosphoric Acid + Acetic Anhydride | Esterification of alcohols with phosphoric acid using a dehydrating agent. rsc.org | Provides access to organic-soluble mono-alkyl phosphates. |

| Phosphorus Oxychloride (POCl₃) | A highly reactive phosphorylating agent for alcohols. | High reactivity can make controlled, stepwise substitution challenging. nih.gov |

| P(V)-based Ψ-reagent | Enables operationally simple and chemoselective direct phosphorylation of alcohols. organic-chemistry.org | Provides access to valuable phosphorylated alcohols that are otherwise difficult to obtain. |

| Isopropenyl Phosphate (iPP) | Transesterification with an alcohol using a catalytic base, producing acetone (B3395972) as a byproduct. nih.gov | Atom-efficient, proceeds at room temperature with high chemoselectivity. |

Phosphoramidite (B1245037) chemistry, the gold standard for automated DNA and RNA synthesis, offers a powerful and versatile platform for creating analogs of this compound. twistbioscience.comresearchgate.net This methodology is based on the use of nucleoside phosphoramidites, which are stable, protected building blocks that can be activated for coupling in a highly efficient, cyclic reaction. twistbioscience.commdpi.com

The synthesis cycle typically involves four key steps:

Deblocking/Detritylation: Removal of a protecting group (like dimethoxytrityl, DMT) from the 5'-hydroxyl group of a support-bound nucleoside to expose a reactive site. eurofinsgenomics.com

Coupling: Activation of a phosphoramidite building block with a catalyst, such as tetrazole, to facilitate its reaction with the newly exposed hydroxyl group, forming a phosphite (B83602) triester linkage. mdpi.com

Capping: Acetylation of any unreacted hydroxyl groups to prevent the formation of undesired, truncated sequences. eurofinsgenomics.com

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent like iodine solution. eurofinsgenomics.com

For the synthesis of this compound analogs, this approach would be adapted by replacing the nucleoside-based building blocks. A phosphoramidite synthon of N-protected 2-aminoethanol could be prepared. This building block could then be coupled to hexadecanol, or hexadecanol could be functionalized as a phosphoramidite itself to react with a protected 2-aminoethanol attached to a solid support. This modularity allows for the systematic variation of both the alkyl chain and the headgroup, making it an ideal method for generating a library of structurally related compounds. The development of on-demand flow synthesis of phosphoramidites further enhances this technology by overcoming the poor bench stability of these reagents. nih.gov

Post-synthetic modification (PSM) is a powerful strategy where a core molecular scaffold is first synthesized and then chemically altered to introduce diverse functionalities. nih.govrsc.org This approach can be applied to create derivatives of this compound that might be difficult to access through direct synthesis.

For example, a pre-assembled alkyl phosphate could be modified at its headgroup. An analogous strategy is seen in the derivatization of phosphopeptides, where the phosphate group of a phosphoserine residue is eliminated under alkaline conditions to form a reactive dehydroalanine (B155165) intermediate. This intermediate can then undergo a Michael addition reaction with various amino-functionalized molecules, effectively conjugating them to the peptide backbone. nih.gov

A more direct example involves the PSM of oligonucleotides containing a 2-aminoethyl-2'-deoxynebularine residue. researchgate.net After the oligonucleotide is synthesized using standard phosphoramidite chemistry, the primary amino group on the 2-aminoethyl side chain is converted into a guanidinium (B1211019) or ureido group. This demonstrates the feasibility of selectively modifying the amino function of a 2-aminoethyl moiety on a larger, pre-formed molecule to create novel derivatives. researchgate.net

Synthesis of Structurally Related 2-Aminoethyl Phosphate Derivatives

The synthetic methodologies described above are not limited to a single C16 chain but can be readily adapted to generate a wide array of analogs with varied properties.

The physical and chemical properties of amphiphilic phosphate esters are highly dependent on the length of their hydrophobic alkyl chains. By simply substituting hexadecanol (C16) with other primary alcohols, a homologous series of 2-aminoethyl alkyl phosphates can be synthesized. A review of the synthesis of mono-alkyl phosphates highlights various methods that are amenable to different chain lengths. nih.gov

Research into thermally labile mono-alkyl phosphates has demonstrated the synthesis of derivatives from various alcohols, including 2,2,2-trifluoroethanol (B45653) and 2,2-dimethyl-1-propanol (neopentyl alcohol), showcasing the versatility of the esterification approach. rsc.org These methods can be directly applied to generate a library of 2-aminoethyl phosphate derivatives with varying alkyl chains, allowing for systematic studies of how chain length influences properties like self-assembly and critical micelle concentration.

| Starting Alcohol | Corresponding Alkyl Chain | Chain Length |

| Dodecanol | Dodecyl | C12 |

| Tetradecanol | Tetradecyl (Myristyl) | C14 |

| Hexadecanol | Hexadecyl (Palmityl) | C16 |

| Octadecanol | Octadecyl (Stearyl) | C18 |

| 2,2-Dimethyl-1-propanol | Neopentyl | C5 |

| 2,2,2-Trifluoroethanol | 2,2,2-Trifluoroethyl | C2 |

Modification of the polar headgroup is a key strategy for fine-tuning the functionality of amphiphilic molecules. The primary amine of the 2-aminoethyl group serves as a versatile chemical handle for a variety of modifications. Synthetic routes have been developed for alaninyl and N-(2-aminoethyl)glycinyl amino acid derivatives that can be incorporated into larger structures like peptides. researchgate.net

Protecting groups that are themselves derivatives of 2-aminoethanol have been explored in oligonucleotide synthesis. For example, the 2-benzamidoethyl group and its substituted analogs have been used to protect the phosphate backbone. researchgate.net The synthesis of these protecting groups involves the N-acylation of 2-aminoethanol derivatives, a strategy that can be directly applied to modify the headgroup of this compound. Such modifications can alter the charge, hydrogen-bonding capacity, and steric bulk of the headgroup, leading to new materials with unique properties. As previously mentioned, post-synthetic conversion of the amino group to a guanidinium or ureido group is also a viable strategy for creating diverse headgroup functionalities. researchgate.net

| Modification Type | Example Reagent/Product | Potential Headgroup Structure |

| N-Acylation | Benzoyl Chloride | 2-Benzamidoethyl |

| N-Alkylation | Methyl Iodide | 2-(Methylamino)ethyl or 2-(Dimethylamino)ethyl |

| Guanidinylation | 1H-Pyrazole-1-carboxamidine | 2-Guanidinoethyl |

| Ureido Formation | Isocyanate (e.g., KNCO) | 2-Ureidoethyl |

Control of Mono/Di-phosphate Ratios in Synthesis

The formation of a mixture of mono-, di-, and even tri-alkyl phosphates is a common outcome in phosphorylation reactions. The desired product, 2-Aminoethyl hexadecyl mono-phosphate, must be selectively synthesized to ensure product purity and efficacy. The control over the mono- to di-phosphate ester ratio is primarily achieved by carefully manipulating the reaction conditions and the choice of phosphorylating agent.

Key factors that influence the product distribution include the stoichiometry of the reactants, the nature of the phosphorylating agent, the presence and type of base, reaction temperature, and the solvent system.

One of the most common methods for phosphorylation involves the use of phosphorus pentoxide (P₂O₅) . The reaction of an alcohol with P₂O₅ typically yields a mixture of mono- and di-alkyl phosphates. The molar ratio of the alcohol to P₂O₅ is a critical parameter. A higher molar ratio of P₂O₅ to N-hexadecyl-2-aminoethanol would theoretically favor the formation of the mono-phosphate ester by increasing the availability of the phosphorylating agent for each alcohol molecule, thereby reducing the likelihood of a second alcohol molecule reacting with the same phosphorus center. Conversely, increasing the proportion of the amino alcohol could lead to a higher yield of the di-phosphate ester.

Another widely used phosphorylating agent is phosphorus oxychloride (POCl₃) . The reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus atom, with the subsequent displacement of chloride ions. To favor mono-phosphorylation, the reaction is typically carried out with an equimolar or slight excess of POCl₃ relative to the N-hexadecyl-2-aminoethanol. The use of a base, such as pyridine (B92270) or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which could otherwise lead to undesirable side reactions. The slow addition of POCl₃ to the amino alcohol at low temperatures is a common strategy to control the reactivity and improve the selectivity for the mono-ester.

More advanced and chemoselective methods have been developed to address the challenge of controlling phosphorylation. The use of a P(V)-based Ψ-reagent (a phosphonium (B103445) salt) offers a promising route for the direct and selective mono-phosphorylation of alcohols. This method is designed to prevent overreaction and the formation of di-alkyl phosphates by employing a bulky reagent that sterically hinders the approach of a second alcohol molecule after the first phosphorylation has occurred.

The following interactive table summarizes the influence of various reaction parameters on the mono/di-phosphate ratio during the synthesis of long-chain alkyl phosphates.

| Reaction Parameter | Effect on Mono-phosphate Yield | Effect on Di-phosphate Yield | Rationale |

| Molar Ratio (Alcohol:POCl₃) | Increases with lower ratio (approaching 1:1) | Increases with higher ratio | A higher concentration of the alcohol relative to the phosphorylating agent increases the probability of a second alcohol molecule reacting. |

| Molar Ratio (Alcohol:P₂O₅) | Increases with higher P₂O₅ ratio | Increases with higher alcohol ratio | Excess P₂O₅ provides more phosphorylation sites, favoring mono-substitution on the alcohol. |

| Reaction Temperature | Generally favored at lower temperatures | Can be favored at higher temperatures | Lower temperatures reduce the reaction rate and can increase selectivity by minimizing the energy available for subsequent phosphorylation steps. |

| Presence of a Base (e.g., Pyridine) | Generally increases yield and selectivity | Can be decreased | The base neutralizes acidic byproducts (e.g., HCl) that can catalyze side reactions or degrade the desired product. |

| Rate of Reagent Addition | Favored by slow addition of phosphorylating agent | Can increase with rapid addition | Slow addition maintains a low concentration of the phosphorylating agent, reducing the chance of multiple phosphorylations on the same molecule. |

| Choice of Phosphorylating Agent | High with selective reagents (e.g., P(V)-based Ψ-reagents) | Low with selective reagents | Reagents designed for chemoselectivity can sterically or electronically prevent the formation of di-esters. |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Applications in Aminoethyl and Hexadecyl Moieties

¹H NMR spectroscopy allows for the identification and characterization of the hydrogen atoms within the 2-aminoethyl hexadecyl phosphate (B84403) molecule. The spectrum would exhibit characteristic signals corresponding to the protons of the hexadecyl chain and the aminoethyl group.

The long hexadecyl chain would produce a series of signals in the upfield region of the spectrum. The terminal methyl (CH₃) protons would typically appear as a triplet around δ 0.8-0.9 ppm. The numerous methylene (B1212753) (CH₂) groups of the alkyl chain would generate a large, complex multiplet signal around δ 1.2-1.4 ppm. The methylene group adjacent to the phosphate ester oxygen (O-CH₂) would be deshielded and is expected to resonate further downfield.

The protons of the aminoethyl moiety would also give rise to distinct signals. The two methylene groups (-CH₂-N and -CH₂-O-) would appear as multiplets. The protons on the carbon adjacent to the nitrogen atom are typically found in the range of δ 2.5-3.0 ppm, while those on the carbon adjacent to the phosphate ester oxygen are expected at approximately δ 3.5-4.0 ppm. The chemical shift of the amine (NH₂) protons can vary and often appears as a broad signal.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 2-Aminoethyl Hexadecyl Phosphate

| Protons | Predicted Chemical Shift (δ, ppm) |

| Hexadecyl Moiety | |

| -CH₃ | 0.8 - 0.9 (triplet) |

| -(CH₂)₁₄- | 1.2 - 1.4 (multiplet) |

| -O-CH₂- (Hexadecyl) | ~ 3.8 - 4.2 (multiplet) |

| Aminoethyl Moiety | |

| -CH₂-NH₂ | ~ 2.8 - 3.2 (multiplet) |

| -O-CH₂- (Aminoethyl) | ~ 3.9 - 4.3 (multiplet) |

| -NH₂ | Variable, broad signal |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

³¹P NMR for Phosphate Environment Analysis

³¹P NMR spectroscopy is a powerful technique specifically used to probe the chemical environment of the phosphorus atom in the phosphate group. nih.gov The chemical shift of the phosphorus nucleus is highly sensitive to the nature of the substituents on the phosphate group and the surrounding electronic environment. nih.govd-nb.info For an organic phosphate ester like this compound, the ³¹P NMR spectrum would typically show a single resonance, indicating the presence of one type of phosphorus environment. The chemical shift for such a phosphate monoester is generally observed in the region of 0 to +5 ppm relative to a phosphoric acid standard. mpg.de This technique is crucial for confirming the presence and the esterification state of the phosphate group within the molecule.

NMR-Titration Studies for Ionization State and Zwitterion Behavior of Related Compounds

NMR-titration studies are instrumental in understanding the ionization behavior of molecules with multiple ionizable groups, such as the amino and phosphate moieties in aminoalkyl phosphates. A study on the closely related compound, 2-aminoethyl dihydrogen phosphate (AEPH₂), using ¹H and ³¹P NMR titrations across a pH range of 1–12, revealed its zwitterionic properties. acs.org

The study demonstrated that the phosphate group has two deprotonation points, around pH 1 and 6, while the amino group deprotonates at a much higher pH of 11. acs.org Consequently, the zwitterionic form, where the amino group is protonated (-NH₃⁺) and the phosphate group is deprotonated (-OPO₃H⁻), is the predominant species in aqueous solutions between pH 1 and 6. acs.org This zwitterionic character is also maintained in the solid state. acs.org Such studies on analogous compounds provide strong evidence to suggest that this compound would also exhibit similar zwitterionic behavior, influencing its solubility and intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a key analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to its various structural components.

The long hexadecyl chain would be identified by strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹. The P-O-C stretching vibrations are expected to produce strong bands in the fingerprint region, typically around 1000-1100 cm⁻¹. The P=O stretching vibration of the phosphate group would give a strong absorption band, the position of which can be sensitive to hydrogen bonding, but is generally found in the range of 1200-1300 cm⁻¹. Furthermore, the N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹, and N-H bending vibrations can be observed around 1600 cm⁻¹. Studies on related biomolecules have shown that phosphate groups can exhibit strong IR bands, for instance, around 1043 cm⁻¹ corresponding to inner-sphere Fe-O-P bonds when interacting with iron oxides.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| P=O | Stretching | 1200 - 1300 |

| P-O-C | Stretching | 1000 - 1100 |

| N-H | Stretching | 3300 - 3500 |

| N-H | Bending | ~1600 |

Mass Spectrometry (MS) Techniques for Molecular Confirmation (e.g., LC-MS, UPLC)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a highly sensitive and selective method for analyzing complex mixtures and confirming the identity of individual components.

For this compound, LC-MS or UPLC-MS analysis would be employed to obtain its mass spectrum. In electrospray ionization (ESI) mode, the molecule can be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the ionization conditions. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, for instance, by showing the loss of the aminoethyl group or the hexadecyl chain. UPLC coupled with mass spectrometry is a particularly effective tool for lipidomics and can provide detailed information on both parent and fragment masses in a single run. acs.org

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a synthesized compound and for analyzing mixtures. Given the amphiphilic nature of this compound, with its long hydrophobic alkyl chain and polar amino-phosphate head group, reversed-phase HPLC (RP-HPLC) would be a suitable method for its analysis.

In an RP-HPLC system, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of this compound would be primarily governed by the hydrophobic interactions of its hexadecyl chain with the stationary phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to control the elution time. The addition of modifiers to the mobile phase, such as buffers or ion-pairing agents, can improve peak shape and resolution, especially given the ionizable nature of the amino and phosphate groups. Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller stationary phase particles, can offer faster analysis times and higher resolution compared to traditional HPLC, making it an excellent choice for the analysis of complex lipid mixtures. acs.org

Biophysical Investigations of 2 Aminoethyl Hexadecyl Phosphate and Analogs

Role as Model Membrane Components in Biophysical Systems

Synthetic lipids like 2-Aminoethyl hexadecyl phosphate (B84403) are instrumental in creating simplified and well-defined model membrane systems. These systems, such as liposomes and monolayers, allow researchers to study the complex biophysical properties of cell membranes in a controlled environment.

Studies on Biological Membrane Properties and Behavior

The structural characteristics of 2-Aminoethyl hexadecyl phosphate, with its saturated sixteen-carbon (hexadecyl) chain and its phosphoethanolamine headgroup, make it a valuable tool for probing membrane dynamics. The ethanolamine (B43304) headgroup, in particular, is known to influence the physical properties of lipid bilayers. For instance, phosphatidylethanolamine (B1630911) (PE), a related endogenous phospholipid, is a non-bilayer forming lipid with a cone shape that can induce hexagonal phases within membranes, which is crucial for processes like membrane fusion and fission. nih.gov

Studies on analogous systems, such as ethanolamine plasmalogens, have revealed that these lipids can form more compressed, thicker, and rigid lipid bilayers compared to other common phospholipids (B1166683) like phosphatidylcholine (POPC). nih.gov Molecular dynamics simulations have shown that the presence of a vinyl-ether linkage in plasmalogens, a feature not present in this compound, significantly contributes to the condensation of the lipid bilayer. nih.gov While direct studies on this compound are limited, these findings on related compounds provide a framework for understanding how its specific chemical structure likely contributes to the physical properties of model membranes.

Interactions between Membrane Components and Other Molecules

The interactions between lipids and other molecules, such as proteins and drugs, are fundamental to cellular function. Model membranes composed of synthetic lipids are crucial for isolating and studying these interactions. The surface distribution of phospholipids within a membrane, for example, can be a key determinant in these interactions. Research on mixed vesicles of phosphatidylethanolamine and phosphatidylcholine has shown that the distribution of PE molecules between the inner and outer leaflets is primarily governed by the packing requirements of the headgroups, rather than the composition of the fatty acid side chains. nih.gov This suggests that the phosphoethanolamine headgroup of this compound would play a dominant role in its interactions with other membrane components and soluble molecules.

Surface Activity and Interfacial Phenomena Studies

The amphiphilic nature of this compound, possessing both a hydrophobic tail and a hydrophilic headgroup, dictates its behavior at interfaces, such as the air-water interface. This surface activity is a key characteristic of many biologically relevant molecules.

Critical Micelle Concentration (CMC) Determinations

Analysis of Surface Tension Properties

The ability of a surfactant to lower the surface tension of a liquid is a direct measure of its surface activity. This property is critical in various biological processes, such as the function of lung surfactants. Studies on synthetic phospholipid mixtures, when combined with surfactant-associated proteins, have demonstrated their capacity to significantly lower surface tension under dynamic conditions. nih.gov Although specific surface tension measurements for pure this compound are not extensively documented, its structural similarity to other surface-active phospholipids suggests it would exhibit comparable properties.

Colloidal Behavior and Aggregate Formation

Beyond micelle formation, amphiphilic molecules like this compound can form a variety of other aggregates in solution, including bilayers, vesicles, and other complex liquid crystalline phases. The study of this colloidal behavior is essential for understanding the self-assembly processes that govern the formation of biological membranes. The intrinsic biophysical properties of phosphatidylethanolamine, for instance, are known to promote the formation of non-bilayer structures, which are important for various cellular functions. nih.gov This highlights the importance of the headgroup in determining the colloidal behavior of such lipids.

Molecular and Cellular Research Applications in Vitro Studies

Evaluation in Cell Culture Systems for Mechanistic Insights (using 2-Aminoethyl Dihydrogen Phosphate (B84403) as an analog)

Recent in vitro research has utilized 2-aminoethyl dihydrogen phosphate (2-AEH2P), a structural analog of 2-aminoethyl hexadecyl phosphate, to elucidate potential mechanisms of action in cancer cell lines. These studies have provided valuable data on how this class of compounds may influence cellular processes, mitochondrial function, and apoptotic pathways.

In a study using Ehrlich ascitic tumor (EAT) cells, treatment with 2-AEH2P led to significant alterations in the cell cycle distribution. mdpi.com Specifically, there was a notable increase in the percentage of cells in the S phase (65.2 ± 2.9%) and a reduction in the G2/M phase population (13.5 ± 3.2%), compared to control cells which showed 24.3 ± 3.3% in the S phase and 45.3 ± 2.3% in the G2/M phase. mdpi.com This suggests that 2-AEH2P may interfere with the normal progression of the cell cycle.

Furthermore, the treatment resulted in a 9.01 ± 2.2% increase in DNA fragmentation, a hallmark of apoptosis. mdpi.com In human breast adenocarcinoma MCF-7 cells, 2-AEH2P also induced changes in the cell cycle, with a decrease in the G0/G1 phase and an arrest in the G2/M phase after 24 hours of treatment. davidpublisher.com These findings indicate that 2-AEH2P can modulate cell cycle progression and induce DNA damage in cancer cells.

Table 1: Effect of 2-AEH2P on Cell Cycle Phase Distribution in EAT Cells

| Cell Cycle Phase | Control Group (%) | 2-AEH2P Treated Group (%) |

| S Phase | 24.3 ± 3.3 | 65.2 ± 2.9 |

| G2/M Phase | 45.3 ± 2.3 | -13.5 ± 3.2 (reduction) |

| DNA Fragmentation | - | 9.01 ± 2.2 (increase) |

Mitochondria play a crucial role in the regulation of apoptosis. Studies have investigated the effect of 2-AEH2P on the mitochondrial membrane potential (MMP) of cancer cells. In EAT tumor cells, treatment with 2-AEH2P caused a significant decrease in MMP to 29.9 ± 1.1%. nih.gov Similarly, when combined with the chemotherapeutic drug paclitaxel (B517696), the 2-AEH2P combination led to a significant reduction in MMP in EAT cells. nih.govnih.gov In contrast, normal murine fibroblast cells (L929) did not show significant changes in their MMP when exposed to 2-AEH2P alone. nih.gov This selective effect on tumor cells suggests a potential for targeted anti-cancer activity. In human chronic myeloid leukemia K-562 cells, a liposomal formulation of 2-AEH2P also induced a reduction in the mitochondrial electrical potential. nih.gov

The potential for 2-AEH2P to work in concert with other anti-cancer agents has been a key area of investigation. In vitro studies on EAT cells have demonstrated both synergistic and additive effects when 2-AEH2P is combined with various drugs. mdpi.comnih.gov A synergistic effect was observed with the combination of 2-AEH2P and granulocyte-macrophage colony-stimulating factor (GM-CSF). mdpi.comnih.gov In contrast, additive effects were noted when 2-AEH2P was combined with paclitaxel, Coenzyme Q10, and simvastatin. mdpi.comnih.gov These findings suggest that 2-AEH2P could potentially enhance the efficacy of existing cancer therapies. The analysis of these interactions was performed using Synergy Finder 2.0 software, which calculates the expected combinatorial effect based on the Bliss independence model. mdpi.com

Table 2: Pharmacological Interactions of 2-AEH2P in EAT Cells

| Combination | Type of Interaction |

| 2-AEH2P + GM-CSF | Synergistic |

| 2-AEH2P + Paclitaxel | Additive |

| 2-AEH2P + Coenzyme Q10 | Additive |

| 2-AEH2P + Simvastatin | Additive |

The pro-apoptotic effects of 2-AEH2P have been linked to its ability to modulate the expression of key proteins involved in the apoptotic cascade. nih.gov In EAT tumor cells, treatment with 2-AEH2P, particularly in combination with other agents, led to a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic markers Caspase 3 and Cytochrome c. nih.gov Specifically, the combination of 2-AEH2P with paclitaxel resulted in decreased expression of Bcl2 and increased expression of Caspase 3 and release of Cytochrome c. nih.gov Overexpression of Bcl-2 is known to block the release of cytochrome c from mitochondria, thereby preventing apoptosis. nih.gov The ability of 2-AEH2P to counteract this effect highlights its potential as a pro-apoptotic agent. Furthermore, in human chronic myeloid leukemia K-562 cells, a liposomal formulation of 2-AEH2P was shown to reduce mitochondrial electrical potential mediated by Bcl-2 and increase the pro-apoptotic proteins Bad and Bax. nih.gov

Role in Nutrient Cycling and Metabolism in Microbial Systems (using 2-Aminoethylphosphonate as an analog)

The analog 2-aminoethylphosphonate (2-AEP), the most common biogenic phosphonate (B1237965), plays a significant role in microbial nutrient cycling, particularly in phosphorus-limited environments like marine ecosystems. acs.org Microorganisms have evolved specific pathways to degrade 2-AEP and utilize it as a source of phosphorus, carbon, and nitrogen. nih.gov

The biodegradation of 2-AEP is a multi-step process involving specific enzymes. nih.gov A widespread hydrolytic pathway begins with the conversion of 2-AEP to phosphonoacetaldehyde (B103672) (PAA) by the aminotransferase PhnW. acs.orgacs.org Subsequently, the hydrolase PhnX cleaves PAA to produce acetaldehyde (B116499) and phosphate. acs.orgacs.org This two-step process has been described in various bacteria, including Pseudomonas aeruginosa and Salmonella typhimurium. nih.gov

Another degradation route is the oxidative pathway, where the enzyme PhnY* converts 2-AEP to (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP), which is then cleaved by the dioxygenase PhnZ to yield glycine (B1666218) and phosphate. acs.org A recently discovered enzyme, PbfA, found in the marine bacterium Vibrio splendidus, catalyzes an elimination reaction on R-HAEP, releasing ammonia (B1221849) and generating PAA, which can then enter the hydrolytic pathway. acs.org This discovery expands the known enzymatic repertoire for 2-AEP degradation.

The regulation of these pathways is complex and often controlled by master regulators in response to nutrient limitation. nih.gov For instance, in Pseudomonas putida BIRD-1, the two-component system regulator PhoBR is essential for growth on 2-AEP as a sole phosphorus source. nih.gov

Table 3: Key Enzymes in 2-Aminoethylphosphonate (2-AEP) Degradation

| Enzyme | Pathway | Reaction |

| PhnW (aminotransferase) | Hydrolytic | 2-AEP → Phosphonoacetaldehyde (PAA) |

| PhnX (hydrolase) | Hydrolytic | PAA → Acetaldehyde + Phosphate |

| PhnY* (oxygenase) | Oxidative | 2-AEP → (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP) |

| PhnZ (dioxygenase) | Oxidative | R-HAEP → Glycine + Phosphate |

| PbfA (ammonia-lyase) | Hydrolytic (funneling) | R-HAEP → PAA + Ammonia |

Regulatory Mechanisms of Phosphate Metabolism in Bacteria

The metabolism of organophosphonates, such as 2-aminoethylphosphonate (2AEP), a structural analog of this compound, is a crucial survival mechanism for bacteria, particularly in phosphate-limited environments. Bacteria have evolved sophisticated regulatory systems to control the uptake and catabolism of these alternative phosphorus sources. In the soil bacterium Pseudomonas putida BIRD-1, the utilization of 2AEP is under a dual regulatory control system, responding to both the availability of essential nutrients and the presence of the specific substrate. nih.gov

Furthermore, the presence of 2AEP itself is necessary for the full induction of the metabolic pathway, a phenomenon known as substrate induction. nih.gov This is mediated by a LysR-type transcriptional regulator, termed AepR, which is located upstream of the genes for the 2AEP transaminase-phosphonatase system (PhnWX). nih.gov This dual-layered regulation ensures that the energetically expensive process of phosphonate metabolism is only activated when both necessary (i.e., nutrient limitation) and opportune (i.e., substrate availability).

The ability of bacteria to utilize phosphonates like 2AEP is significant in environments such as the plant rhizosphere, where nutrient availability can be scarce. nih.gov The acquisition and metabolism of 2AEP can provide a competitive advantage by expanding the range of accessible nutrients. nih.gov

Investigations into its Metabolic Side-Product Role in Biological Samples (using 2-Aminoethyl Dihydrogen Phosphate as an analog)

While direct studies on this compound as a metabolic side-product are limited, research on its analog, 2-aminoethyl dihydrogen phosphate (2-AEH2P), provides valuable insights into its potential biological roles. In vitro studies using a model of ascitic Ehrlich tumor have explored the effects of 2-AEH2P, demonstrating its capacity to modulate cellular metabolism and induce apoptosis. nih.gov

A significant finding is the synergistic and pro-apoptotic effect of 2-AEH2P when combined with other metabolism-modulating drugs. nih.gov For instance, when combined with the granulocyte-macrophage colony-stimulating factor (GM-CSF), a synergistic antiproliferative effect was observed in tumor cells. nih.govmdpi.com In contrast, its combination with drugs like paclitaxel, Coenzyme Q10, and Simvastatin resulted in additive effects. nih.govmdpi.com

These investigations highlight the potential of 2-AEH2P to influence key cellular pathways. Treatment of tumor cells with a combination of paclitaxel and 2-AEH2P led to a notable decrease in mitochondrial membrane potential, a key event in the apoptotic cascade. nih.govmdpi.com This suggests that 2-AEH2P, or similar phospho-compounds, could act as metabolic modulators that sensitize cancer cells to the effects of chemotherapeutic agents. The pro-apoptotic and immunomodulatory effects of 2-AEH2P were further supported by the modulation of various cell markers. nih.govmdpi.com

Advanced Applications in Chemical Biology and Material Science

Incorporation into Stimuli-Responsive Systems for Molecular Delivery

Stimuli-responsive systems, often referred to as "smart" nanocarriers, are designed to release their payload in response to specific internal or external triggers. nih.gov These triggers can include changes in pH, redox potential, temperature, or the presence of specific enzymes. nih.gov The integration of molecules like 2-Aminoethyl hexadecyl phosphate (B84403) into these systems is crucial for the controlled and targeted delivery of therapeutic agents.

These systems can be engineered to respond to various physiological or pathological stimuli, making them highly effective for targeted therapies. mdpi.com For instance, hybrid microparticles with an iron core and an amphiphilic shell have been developed to respond to magnetic fields, ultrasound, and pH changes for the delivery of anticancer drugs. researchgate.net Similarly, nanogels that respond to temperature, pH, light, and magnetic fields are being explored for their ability to encapsulate and release bioactive drugs in a controlled manner. rsc.org

Strategies for Masking Phosphate Charges for Enhanced Cellular Permeation

A primary challenge in drug delivery is the efficient transport of therapeutic molecules across cell membranes. nih.gov The negative charge of phosphate groups at physiological pH can hinder this process. nih.gov To overcome this, prodrug strategies are employed to mask these charges, rendering the molecule more lipophilic and facilitating its passive diffusion across the cell membrane. nih.gov

Several types of derivatives can be used to mask the negative charges of phosphates, and various processes can be employed to remove these protecting groups once the prodrug is inside the cell. nih.gov This approach has been successfully applied to a range of phosphate- and phosphonate-containing drugs, significantly improving their bioavailability. nih.gov

Development of Prodrug-Type Phosphates for Controlled Release

Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. nih.gov This approach is particularly useful for phosphate-containing drugs, as it allows for the masking of the charged phosphate group, which can improve oral availability and tissue distribution. nih.gov

One such strategy involves the use of HDP (1-hexadecyloxy-2-decanoylamido-propyl) esters, which require phospholipase C for the removal of the protecting group. nih.gov This method tends to result in increased stability in the blood and a longer duration of drug exposure. nih.gov Another approach is the HepDirect system, which utilizes enzymatic oxidation primarily in the liver to release the active drug, effectively targeting this organ. nih.gov

The development of prodrugs for phosphonates has also seen significant success, with various strategies employed to mask the charged functionalities. nih.gov These include the use of pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), and other ester groups to improve the pharmacokinetic profiles of antiviral and other therapeutic agents. nih.gov

Lipid-Based Formulations for Molecular Delivery Systems

Lipid-based formulations, particularly liposomes, have emerged as highly effective delivery vehicles for a variety of molecules, including nucleic acids. nih.gov These formulations can protect the encapsulated therapeutic from degradation and facilitate its delivery into target cells.

Liposomal Formulations for Nucleic Acid Transfection (e.g., siRNA)

Liposomes can interact with DNA or RNA to form stable complexes called lipoplexes, which protect the nucleic acids from nuclease degradation and increase their circulation time in the bloodstream. nih.gov This is particularly important for therapies based on short interfering RNAs (siRNAs), which require efficient delivery to specific tissues to be effective. nih.gov

The conjugation of a 2'-O-hexadecyl (C16) group to siRNAs has been shown to enable safe and potent gene silencing in the central nervous system, eye, and lung. nih.gov This approach has demonstrated sustained activity for at least three months, highlighting the potential of lipid conjugation for therapeutic gene silencing outside of the liver. nih.gov

Polymer nanoparticles coated with ligands and PEGylated phospholipids (B1166683) have also been developed for siRNA delivery. nih.gov These systems can be loaded with a high density of siRNA and exhibit slow release, leading to sustained gene expression inhibition. nih.gov The combination of targeting ligands and cell-penetrating peptides on these nanoparticles can synergistically enhance cellular uptake and gene silencing efficacy. nih.gov

Investigation of Formulation Parameters (e.g., Nitrogen-to-Phosphate (N/P) Ratio, Production Methods)

The effectiveness of lipid-based delivery systems is highly dependent on various formulation parameters. The nitrogen-to-phosphate (N/P) ratio, which represents the ratio of cationic lipid nitrogen atoms to anionic nucleic acid phosphate groups, is a critical factor influencing the formation and stability of lipoplexes.

The method of production also plays a significant role in the characteristics of the final formulation. For instance, the synthesis of alkyl phosphate ester antistatic agents involves carefully controlled esterification and hydrolyzation temperatures and times to obtain stable products with high translation. researchgate.net

Research on Amphoteric Surfactants and Antistatic Agents

2-Aminoethyl hexadecyl phosphate exhibits properties of an amphoteric surfactant, meaning it possesses both anionic and cationic groups within the same molecule. sanyo-chemical-solutions.com This dual nature makes it useful in a variety of applications, including as an antistatic agent.

Amphoteric surfactants are known for being mild on the skin and having excellent solubility in water. sanyo-chemical-solutions.com Lecithin, a natural amphoteric surfactant found in egg yolk, has a phosphate group as its anionic part and a quaternary ammonium (B1175870) salt as its cationic part. sanyo-chemical-solutions.com

As antistatic agents, surfactants work by forming a conductive layer on the surface of a material, which helps to dissipate static charge. whamine.com They can be applied as a coating or incorporated directly into the material. horizonadmixtures.com Amphoteric surfactants are considered high-performance antistatic agents due to their ability to adsorb onto negatively charged surfaces and reduce frictional forces. whamine.com The effectiveness of an antistatic agent depends on its chemical composition and its compatibility with the material it is applied to. horizonadmixtures.comwhamine.com

Future Research Directions and Unexplored Avenues

Advancements in Targeted Synthesis Methodologies

The future of 2-Aminoethyl hexadecyl phosphate (B84403) synthesis lies in the development of more targeted and efficient methodologies that allow for precise control over its structure and purity. Current synthetic routes for similar long-chain dialkyl phosphates often involve the reaction of phosphorus oxychloride with the corresponding alcohol, followed by hydrolysis. organic-chemistry.org However, these methods can sometimes lead to mixtures of mono- and di-alkylated products and require significant purification steps. researchgate.net

Future synthetic strategies will likely focus on:

Enzymatic Synthesis: The use of enzymes, such as phospholipases, could offer a highly specific and environmentally friendly route to synthesize 2-Aminoethyl hexadecyl phosphate. This approach would allow for greater control over the stereochemistry of the molecule, which is crucial for its biological activity.

Orthogonal Protecting Group Strategies: The development of sophisticated protecting group strategies will enable the synthesis of more complex derivatives of this compound. This will allow for the introduction of functional groups for targeted drug delivery or imaging applications.

Flow Chemistry: Continuous flow synthesis methods can offer improved reaction control, scalability, and safety compared to traditional batch processes. organic-chemistry.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and cost-effective production.

A key area of development will be the synthesis of functionalized derivatives for specific applications. For instance, the covalent attachment of targeting ligands, such as antibodies or peptides, to the amino group could enable the development of targeted drug delivery systems. nih.gov

Elucidation of Novel Biophysical Interactions

The long hexadecyl chain of this compound suggests strong interactions with lipid membranes, a critical aspect for its potential biological applications. Future research will need to thoroughly characterize these interactions to understand its mechanism of action at a molecular level.

Key areas of investigation will include:

Membrane Insertion and Permeability: Studies using model membrane systems, such as liposomes and supported lipid bilayers, will be crucial to determine how this compound inserts into and perturbs the structure of cell membranes. Techniques like fluorescence spectroscopy and neutron scattering can provide detailed information on its location and orientation within the lipid bilayer.

Interaction with Membrane Proteins: The compound's ability to modulate the function of membrane proteins is a significant unexplored avenue. Research could focus on its effects on ion channels, transporters, and receptors, which could lead to the discovery of novel therapeutic targets. For example, long-chain base phosphates have been shown to modulate ion channel activity. nih.gov

Formation of Self-Assembled Structures: Like other amphiphilic molecules, this compound may self-assemble into various structures, such as micelles or vesicles, in aqueous environments. Characterizing these structures and their stability will be essential for formulating it for various applications.

Understanding these biophysical interactions will be fundamental to explaining its biological effects and for the rational design of new applications.

Expansion of Applications in Model Biological Systems

While research on this compound is nascent, studies on the related compound 2-Aminoethyl dihydrogen phosphate (2-AEH2P) provide a strong rationale for exploring its potential in various biological models. 2-AEH2P has demonstrated pro-apoptotic and synergistic effects with anti-cancer drugs in various cancer cell lines. nih.govmdpi.com The more lipophilic nature of this compound may enhance its cellular uptake and interaction with intracellular membranes, potentially leading to more potent biological activity.

Future research should explore its effects in a range of model systems, including:

Cancer Cell Lines: Investigating its anti-proliferative and pro-apoptotic effects on a diverse panel of cancer cell lines is a logical first step. These studies should also explore its potential to overcome multidrug resistance.

In Vitro 3D Culture Models: Spheroids and organoids provide a more physiologically relevant model than traditional 2D cell cultures. Testing the efficacy of this compound in these models will provide a better prediction of its in vivo activity.

In Vivo Animal Models: Following promising in vitro results, studies in animal models of various diseases, such as cancer and inflammatory conditions, will be necessary to evaluate its therapeutic potential, pharmacokinetics, and biodistribution.

The potential applications of this compound could extend beyond oncology. Its amphiphilic structure makes it a candidate for use as a component in drug delivery systems, such as liposomes, to enhance drug solubility and delivery.

Integration with Advanced Analytical Techniques for Deeper Characterization

A thorough understanding of the physicochemical properties and biological interactions of this compound will require the application of a suite of advanced analytical techniques.

Future characterization efforts should include:

Mass Spectrometry (MS): High-resolution mass spectrometry will be essential for confirming the molecular structure and for identifying any impurities or degradation products. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) will be crucial for quantifying the compound in biological matrices. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR can provide detailed information about the structure, dynamics, and interactions of this compound. chromatographyonline.com 31P NMR, in particular, is a powerful tool for studying phosphate-containing compounds.

Microscopy Techniques: Advanced microscopy techniques, such as cryogenic transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM), can be used to visualize the self-assembled structures of this compound and its interactions with lipid membranes at the nanoscale.

Calorimetry: Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) can provide thermodynamic data on the binding of this compound to biological macromolecules and its effect on the phase behavior of lipid membranes.

The data generated from these advanced analytical techniques will be invaluable for building a comprehensive understanding of this compound and for guiding its development for future applications.

Q & A

Q. Q1. What are the established synthetic routes for 2-aminoethyl hexadecyl phosphate (2-AE(C16)HF), and how can its purity be validated?

Methodological Answer: 2-AE(C16)HF can be synthesized via esterification of 2-aminoethanol with hexadecyl phosphoric acid derivatives. Key steps include nucleophilic substitution under controlled pH and temperature to minimize side reactions. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm structural integrity, with heteronuclear couplings (e.g., between phosphorus and hydrogen/carbon nuclei) serving as critical diagnostic markers . High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is recommended for quantifying impurities.

Q. Q2. What is the baseline cytotoxicity profile of 2-AE(C16)HF in cancer cell models, and how is IC₅₀ determined?

Methodological Answer: Cytotoxicity is assessed using standardized assays like MTT or resazurin reduction. For triple-negative breast cancer (TNBC) models (e.g., MDA-MB-231 or 4T1 cells), dose-response curves are generated over 24–72 hours. IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism). Notably, 2-AE(C16)HF exhibits selective cytotoxicity via mitochondrial disruption, with IC₅₀ values typically in the low micromolar range .

Q. Q3. How does 2-AE(C16)HF interact with phospholipid membranes, and what experimental techniques are used to study this?

Methodological Answer: Lipid bilayer interaction can be studied using fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to assess membrane fluidity. Surface plasmon resonance (SPR) or Langmuir trough experiments quantify binding kinetics and insertion efficiency into lipid monolayers. Computational molecular dynamics simulations further predict preferential interactions with phosphatidylcholine-rich domains .

Q. Q4. What safety protocols are critical for handling 2-AE(C16)HF in laboratory settings?

Methodological Answer: Due to its amphiphilic nature and potential irritancy, handling requires:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Fume hood usage for synthesis and cell culture applications.

- Waste disposal via neutralization (e.g., with calcium hydroxide) before incineration.

Safety data for structurally related compounds (e.g., hexadecyl dihydrogen phosphate) indicate low acute toxicity but recommend adherence to GHS Category 2 hazard protocols .

Advanced Research Questions

Q. Q5. How does 2-AE(C16)HF modulate apoptotic pathways in TNBC cells, and what markers should be prioritized for mechanistic studies?

Methodological Answer: 2-AE(C16)HF induces apoptosis via mitochondrial depolarization, measured using JC-1 dye (flow cytometry) or TMRM (tetramethylrhodamine methyl ester). Key markers include:

- Intrinsic pathway : Increased cytochrome c release, caspase-3/9 activation, and Bax/Bcl-2 ratio.

- Extrinsic pathway : TRAIL-DR4 upregulation and caspase-8 cleavage.

Western blotting and multiplex immunoassays are essential for quantifying these proteins. Note that 2-AE(C16)HF may bypass p53-dependent apoptosis, making it effective in p53-mutant cancers .

Q. Q6. What structural modifications of 2-AE(C16)HF enhance its tumor selectivity, and how are SAR studies designed?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

- Alkyl chain length : Hexadecyl (C16) optimizes membrane penetration vs. shorter chains (C12) or longer (C18), which may reduce solubility.

- Aminoethyl group : Zwitterionic properties improve cellular uptake.

Synthesis of analogs (e.g., 2-AE(C18)HF) followed by comparative cytotoxicity screens and logP measurements (via shake-flask method) reveals optimal hydrophobicity .

Q. Q7. How does 2-AE(C16)HF affect mitochondrial bioenergetics, and what real-time assays are suitable for validation?

Methodological Answer: Mitochondrial respiration is assessed using Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Key parameters:

- ATP-linked respiration : Inhibited by 2-AE(C16)HF via uncoupling of oxidative phosphorylation.

- Mitochondrial membrane potential (ΔΨm) : Measured using TMRE (tetramethylrhodamine ethyl ester) staining with confocal microscopy .

Q. Q8. What analytical challenges arise in quantifying 2-AE(C16)HF in biological matrices, and how are they resolved?

Methodological Answer: Challenges include:

- Low ionization efficiency in LC-MS : Overcome by derivatization with dansyl chloride or use of ion-pairing agents (e.g., tributylamine).

- Matrix interference : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates.

Quantification requires isotope-labeled internal standards (e.g., deuterated 2-AE(C16)HF) for accuracy .

Q. Q9. Can 2-AE(C16)HF synergize with existing chemotherapeutics, and how are combination indices calculated?

Methodological Answer: Synergy is evaluated via the Chou-Talalay method:

- Combination Index (CI) : Calculated using CompuSyn software, where CI < 1 indicates synergy.

- Dose-reduction index (DRI) : Quantifies therapeutic advantage.

For example, 2-AE(C16)HF combined with doxorubicin shows enhanced apoptosis in TNBC via dual targeting of topoisomerase II and mitochondrial pathways .

Data Contradictions and Validation

- Discrepancy : Some studies report G2/M arrest (e.g., in MDA-MB-231), while others show no cell cycle effects (e.g., in 4T1).

Resolution : Cell line-specific differences in checkpoint regulation (e.g., p21 expression) may explain variability. Use synchronized cell populations and time-course experiments to clarify . - Toxicity Variability : Conflicting LD₅₀ values in murine models suggest batch-dependent purity. Implement rigorous QC protocols (e.g., elemental analysis for phosphorus content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.